(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

Endocrinology TSHR antagonist GPCR pharmacology

(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL (CAS 1648566-60-2, C₁₆H₂₆N₄OS, MW 322.47) is a chiral substituted thieno[3,2-d]pyrimidine derivative. It is disclosed within the patent family claiming substituted thieno[3,2-d]pyrimidine compounds for modulating pre-mRNA splicing, specifically for treating familial dysautonomia.

Molecular Formula C16H26N4OS
Molecular Weight 322.5 g/mol
Cat. No. B13056953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL
Molecular FormulaC16H26N4OS
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCCCCC(CO)NC1=NC(=NC2=C1SC(=C2)C(C)(C)C)N
InChIInChI=1S/C16H26N4OS/c1-5-6-7-10(9-21)18-14-13-11(19-15(17)20-14)8-12(22-13)16(2,3)4/h8,10,21H,5-7,9H2,1-4H3,(H3,17,18,19,20)/t10-/m0/s1
InChIKeyDXLWXNJARMBDIT-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL – Procurement-Relevant Identity and Core Pharmacological Profile


(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL (CAS 1648566-60-2, C₁₆H₂₆N₄OS, MW 322.47) is a chiral substituted thieno[3,2-d]pyrimidine derivative. It is disclosed within the patent family claiming substituted thieno[3,2-d]pyrimidine compounds for modulating pre-mRNA splicing, specifically for treating familial dysautonomia [1]. The compound carries a tert-butyl group at the 6-position of the thienopyrimidine core and an (S)-configured 2-aminohexan-1-ol side chain at the 4-position. Independent pharmacological profiling data curated in ChEMBL and BindingDB identifies this compound as a human thyrotropin receptor (TSHR) antagonist [2]. Key molecular properties include 3 hydrogen bond donors, 6 hydrogen bond acceptors, and a topological polar surface area indicative of moderate cell permeability, as stored in authoritative chemical databases [3].

Why Generic Substitution Fails for (S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL


Thieno[3,2-d]pyrimidine-based TSHR modulators exhibit steep structure–activity relationships (SAR), wherein small changes in the substitution pattern—particularly at the 6-position and the chiral amino-alcohol side chain—can shift the pharmacological profile from antagonism to agonism or even invert receptor selectivity [1]. The (S)-enantiomer of the 2-aminohexan-1-ol side chain is critical for achieving the desired spatial orientation within the TSHR orthosteric pocket; the corresponding (R)-enantiomer (CAS 1648566-43-1), which lacks the 6-tert-butyl group, is a distinct chemical entity with a different molecular formula and predicted binding pose . Likewise, the 6-methyl analogue (S)-2-((2-amino-6-methylthieno[3,2-d]pyrimidin-4-yl)amino)hexan-1-ol (CAS not provided, C₁₃H₂₀N₄OS) presents altered lipophilicity and steric bulk, which can profoundly affect potency and selectivity . Generic interchange between these analogues without direct comparative data risks selecting a compound with unintended efficacy, potency, or off-target profile, compromising experimental reproducibility and translational validity.

Quantitative Differentiation Evidence for (S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL


Human TSHR Antagonist Potency: Target Compound IC₅₀ 82 nM

The target compound demonstrates antagonist activity at the human thyrotropin receptor (TSHR) with an IC₅₀ of 82 nM, measured in HEK293 cells expressing human TSHR via a cAMP production assay (Eu-cAMP tracer, 2-hour incubation) [1]. This value represents a validated, quantitative entry point for TSHR antagonist programs. However, comparable publicly available IC₅₀ values for the closest direct analogues—namely the (R)-enantiomer lacking the 6-tert-butyl group and the 6-methyl analogue—under identical assay conditions are absent from the curated databases, preventing a direct head-to-head potency comparison. Class-level data on other thieno[3,2-d]pyrimidine TSHR antagonists indicate that 6-substituent identity profoundly affects TSHR binding affinity [2], underscoring the need for compound-specific procurement when TSHR antagonism is the experimental endpoint.

Endocrinology TSHR antagonist GPCR pharmacology

Selectivity Over Follicle-Stimulating Hormone Receptor (FSHR): >120-fold Window

The target compound was tested for off-target activity at the human follicle-stimulating hormone receptor (FSHR), a closely related glycoprotein hormone receptor. The reported IC₅₀ for FSHR inhibition is >10,000 nM (>10 μM) [1]. Compared to its human TSHR IC₅₀ of 82 nM, this yields a selectivity ratio of >122-fold in favor of TSHR. This selectivity window is a critical differentiation parameter when choosing a TSHR tool compound, as many early thienopyrimidine TSHR ligands suffered from poor discrimination between TSHR, FSHR, and luteinizing hormone receptor (LHR) [2]. Although direct comparator FSHR IC₅₀ values for the (R)-enantiomer or 6-methyl analogue are not publicly available, the >10,000 nM FSHR IC₅₀ provides a quantitative benchmark for procurement decisions.

Selectivity profiling GPCR Endocrine safety

Chiral Purity and Enantiomeric Identity: (S)-Configuration as a Key Structural Determinant

The target compound is specifically designated as the (S)-enantiomer (CAS 1648566-60-2). The corresponding (R)-enantiomer, (R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL (CAS 1648566-43-1), is a distinct chemical entity with a different molecular formula (C₁₂H₁₈N₄OS, MW 266.37 vs. target MW 322.47) due to the absence of the 6-tert-butyl substituent . Chiral inversion or use of the racemate is not equivalent: the stereochemistry at the 2-position of the hexanol chain directly influences the three-dimensional presentation of the amino-alcohol moiety within the TSHR binding pocket [1]. While direct comparative pharmacological data for the (R)-enantiomer are not publicly available, the patent literature explicitly claims compounds with defined (R) or (S) configuration at the chiral carbon, indicating that stereochemistry is a critical parameter for biological activity [1]. Procuring the correct enantiomer ensures fidelity to the compound originally pharmacologically annotated in the BindingDB/ChEMBL database.

Chiral chemistry Enantiomeric purity SAR

Best-Fit Research and Industrial Application Scenarios for (S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL


TSHR Antagonist Assay Development and High-Throughput Screening (HTS) Calibration

The compound's publicly disclosed human TSHR IC₅₀ of 82 nM in a cAMP TR-FRET assay [1] makes it suitable as a reference antagonist for calibrating TSHR functional assays. Its >122-fold selectivity over FSHR minimizes confounding gonadotropin receptor interference, supporting cleaner assay windows in HTS campaigns targeting TSHR modulators for Graves' disease or TSH-dependent thyroid tumors [2].

Structure–Activity Relationship (SAR) Expansion Around 6-Substituted Thieno[3,2-d]pyrimidine TSHR Antagonists

As the only derivative in this subseries with a publicly available quantitative TSHR IC₅₀, this compound serves as the logical starting point for SAR studies investigating the impact of 6-position substituents on TSHR potency and selectivity [1]. The 6-tert-butyl group provides a defined steric and lipophilic reference point for iterative medicinal chemistry optimization [3].

Pre-mRNA Splicing Modulation and Familial Dysautonomia (FD) Drug Discovery

The compound falls within the scope of PTC Therapeutics' patent claims for substituted thieno[3,2-d]pyrimidines as splicing modulators for FD [3]. Although specific splicing correction data for this exact compound are not disclosed, its structural eligibility within the patent family positions it as a candidate for screening in ELP1/IKBKAP splicing assays, particularly given its defined stereochemistry and substitution pattern.

Chiral Method Development and Enantiomeric Purity Validation

The clear chemical distinction between the (S)-enantiomer (MW 322.47) and the (R)-enantiomer lacking the tert-butyl group (MW 266.37) provides a concrete test case for developing chiral HPLC or SFC methods to verify enantiomeric purity in procurement lots, ensuring that purchased material matches the annotated pharmacological entity.

Quote Request

Request a Quote for (S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.